

Spectral data for 3,4-Dimethylpentanoic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: 3,4-Dimethylpentanoic acid

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An In-depth Technical Guide to the Spectral Analysis of **3,4-Dimethylpentanoic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for **3,4-Dimethylpentanoic acid** ($C_7H_{14}O_2$, Molecular Weight: 130.18 g/mol), a branched-chain fatty acid.^{[1][2][3]} The structural elucidation of such molecules is fundamental in various scientific disciplines, including drug development and materials science, where a thorough understanding of molecular architecture is paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented from the perspective of field-proven application science.

The unique branching pattern of **3,4-Dimethylpentanoic acid** influences its chemical and physical properties, such as its lipophilicity and boiling point.^[1] Spectroscopic analysis provides the definitive confirmation of its structure, which features a pentanoic acid backbone with methyl groups at the third and fourth carbon positions.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: ^1H and ^{13}C NMR Acquisition

A robust and self-validating NMR protocol is crucial for obtaining high-quality, reproducible data.

- Sample Preparation: A 5-10 mg sample of **3,4-Dimethylpentanoic acid** is dissolved in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3), within a 5 mm NMR tube. The choice of CDCl_3 is strategic; its residual proton signal at ~ 7.26 ppm provides a convenient internal reference, while its carbon signal at ~ 77.16 ppm serves the same purpose for ^{13}C NMR.
- Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength enhances signal dispersion and resolution, which is critical for resolving complex spin systems.
- ^1H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle to ensure quantitative signal intensity across the spectrum and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled experiment is essential to simplify the spectrum by collapsing carbon-proton couplings into single lines for each unique carbon. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, given the low natural abundance of the ^{13}C isotope.

^1H NMR Spectral Data Interpretation

The ^1H NMR spectrum provides a detailed map of the proton environments. The structure of **3,4-Dimethylpentanoic acid** suggests a complex spectrum due to its chiral center at C3, leading to diastereotopic protons.

Table 1: ^1H NMR Data for **3,4-Dimethylpentanoic Acid**

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-5' (CH ₃)	~0.85	Doublet	3H
H-5 (CH ₃)	~0.87	Doublet	3H
H-6 (CH ₃)	~0.95	Doublet	3H
H-4 (CH)	~1.60	Multiplet	1H
H-3 (CH)	~1.95	Multiplet	1H
H-2 (CH ₂)	~2.20	Multiplet	2H
COOH	~11-12	Broad Singlet	1H

Note: Predicted values based on standard chemical shift ranges and known data for similar structures. A key signal for methyl groups is reported between δ 0.78–0.83 ppm.[\[1\]](#)

Causality Behind the Assignments:

- The three methyl groups (H-5, H-5', H-6) appear as doublets in the upfield region (~0.8-1.0 ppm) due to coupling with their neighboring methine (CH) protons. The two methyl groups on C4 are diastereotopic, hence they may appear as two distinct doublets.
- The methine protons (H-3 and H-4) are expected to be complex multiplets due to coupling with each other and with the adjacent methyl and methylene protons.
- The methylene protons at the C2 position are adjacent to the chiral center at C3, making them diastereotopic. They will likely appear as a complex multiplet.
- The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield. Its chemical shift is concentration and solvent-dependent.

Caption: Labeled structure of **3,4-Dimethylpentanoic acid**.

¹³C NMR Spectral Data Interpretation

The ^{13}C NMR spectrum reveals the number of unique carbon environments within the molecule.

Table 2: ^{13}C NMR Data for **3,4-Dimethylpentanoic Acid**

Carbon Assignment	Chemical Shift (δ , ppm)
C1 (C=O)	~179-181 (Reported at 173.9 ppm[1])
C2 (CH ₂)	~40-42
C3 (CH)	~38-40
C4 (CH)	~30-32
C5 (CH ₃)	~19-21
C5' (CH ₃)	~19-21
C6 (CH ₃)	~15-17

Note: Predicted values based on standard chemical shift ranges and available data. The presence of seven distinct signals would confirm the proposed structure.

Expertise in Interpretation:

- The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, appearing significantly downfield.[1]
- The aliphatic carbons (C2-C6) appear in the upfield region. The exact chemical shifts are influenced by the degree of substitution and proximity to the electron-withdrawing carboxyl group.
- Due to the chiral center, the two methyl carbons attached to C4 (C5 and C5') may be magnetically inequivalent and appear as two separate signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR with an ATR accessory provides a simple and reproducible method for analyzing liquid samples.

- Instrument Setup: An FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal is used. A background spectrum of the clean, empty crystal is recorded.
- Sample Application: A single drop of neat **3,4-Dimethylpentanoic acid** is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm^{-1} .

Table 3: Key IR Absorption Bands for **3,4-Dimethylpentanoic Acid**

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
2870-2960	C-H stretch	Aliphatic CH, CH_2 , CH_3
~1700-1725	C=O stretch	Carboxylic Acid[1]
~1465	C-H bend	CH_2/CH_3
~1375	C-H bend	CH_3 (umbrella mode)
~1210-1320	C-O stretch	Carboxylic Acid
~920 (broad)	O-H bend	Carboxylic Acid Dimer

Authoritative Analysis:

- The most definitive feature is the very broad O-H stretching absorption from 2500-3300 cm^{-1} , which is characteristic of a hydrogen-bonded carboxylic acid dimer.
- A strong, sharp absorption around 1710 cm^{-1} confirms the presence of the carbonyl (C=O) group.^[1]
- Multiple sharp peaks in the 2870-2960 cm^{-1} region are due to the C-H stretching vibrations of the aliphatic backbone.
- The combination of the broad O-H and the sharp C=O bands is conclusive evidence for the presence of a carboxylic acid functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

EI is a common, high-energy ionization technique that produces a characteristic pattern of fragment ions.

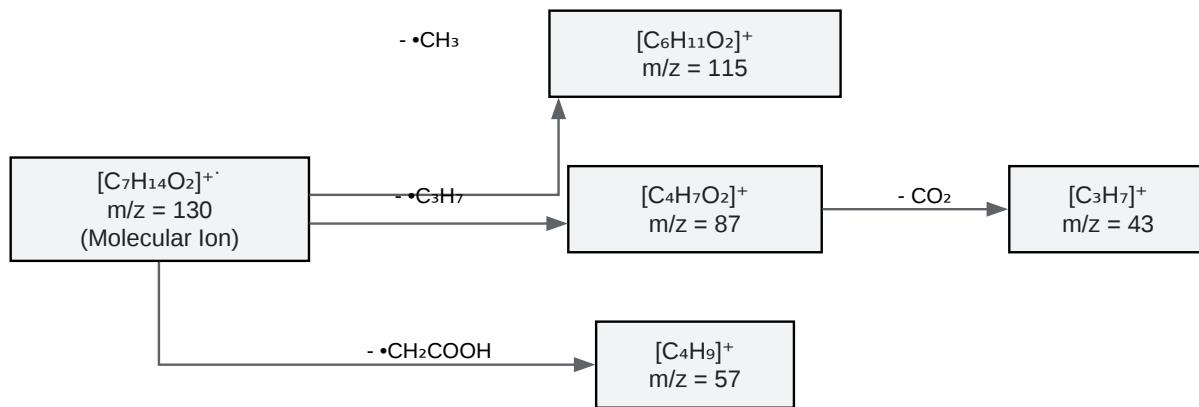
- Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which ensures sample purity.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, generating a mass spectrum.

Table 4: Predicted Mass Spectrometry Data (m/z) for **3,4-Dimethylpentanoic Acid**

m/z	Proposed Fragment Ion	Comments
130	$[C_7H_{14}O_2]^+$	Molecular Ion (M^+)
115	$[M - CH_3]^+$	Loss of a methyl group
87	$[M - C_3H_7]^+$	McLafferty rearrangement or loss of isopropyl
74	$[C_3H_6O_2]^+$	McLafferty rearrangement product
57	$[C_4H_9]^+$	Loss of COOH and CH_2
43	$[C_3H_7]^+$	Isopropyl cation

Note: Predicted fragmentation based on common fragmentation pathways for branched carboxylic acids. The molecular ion at m/z 130 confirms the molecular formula.[4]

Mechanistic Insights into Fragmentation: The fragmentation of **3,4-Dimethylpentanoic acid** in EI-MS is governed by the stability of the resulting carbocations and radical species.



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Caption: Key fragmentation pathways for **3,4-Dimethylpentanoic acid** in EI-MS.

- Molecular Ion (m/z 130): The presence of this peak confirms the molecular weight of the compound.[5]

- Loss of Isopropyl (m/z 87): Cleavage of the C3-C4 bond, which is an alpha-cleavage relative to the carbonyl group after rearrangement, can lead to the loss of an isopropyl radical ($\bullet\text{C}_3\text{H}_7$), resulting in a stable fragment at m/z 87.
- Loss of a side chain (m/z 57): Cleavage can also result in the formation of a secondary carbocation at m/z 57.
- Isopropyl Cation (m/z 43): The formation of the isopropyl cation is highly favorable due to its stability, making m/z 43 a likely prominent peak in the spectrum.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry provides an unambiguous structural confirmation of **3,4-Dimethylpentanoic acid**. NMR data elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the characteristic carboxylic acid functional group, and Mass Spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This multi-technique approach represents a self-validating system, ensuring the highest degree of confidence in structural assignment for researchers and drug development professionals.

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